![molecular formula C15H16O2 B5808013 {2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)
{2-[(4-methylbenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-methylbenzyl)oxy]phenyl}methanol, also known as MBPM, is a chemical compound that has been of interest to scientists due to its potential applications in various fields, including medicine and materials science.
Mecanismo De Acción
The mechanism of action of {2-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of {2-[(4-methylbenzyl)oxy]phenyl}methanol. In vitro studies have shown that {2-[(4-methylbenzyl)oxy]phenyl}methanol can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to reduce the production of inflammatory cytokines and reactive oxygen species in various cell types, including macrophages and epithelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {2-[(4-methylbenzyl)oxy]phenyl}methanol in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes.
However, one limitation of {2-[(4-methylbenzyl)oxy]phenyl}methanol is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of {2-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood, which could limit its potential applications in certain fields.
Direcciones Futuras
There are several potential future directions for research on {2-[(4-methylbenzyl)oxy]phenyl}methanol. In medicine, further studies are needed to investigate the anti-inflammatory and antioxidant properties of {2-[(4-methylbenzyl)oxy]phenyl}methanol and its potential as a therapeutic agent for various diseases. Additionally, the antibacterial and antifungal activity of {2-[(4-methylbenzyl)oxy]phenyl}methanol could be further explored for the development of new antibiotics.
In materials science, future research could focus on the use of {2-[(4-methylbenzyl)oxy]phenyl}methanol as a monomer for the synthesis of polymers with unique properties. Additionally, the potential of {2-[(4-methylbenzyl)oxy]phenyl}methanol as a precursor for the preparation of metal-organic frameworks could be further investigated.
Conclusion
In conclusion, {2-[(4-methylbenzyl)oxy]phenyl}methanol is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields. Its relatively simple synthesis method and versatile biological activities make it a promising candidate for further research in medicine and materials science. Further studies are needed to fully understand the mechanism of action of {2-[(4-methylbenzyl)oxy]phenyl}methanol and its potential applications in different fields.
Métodos De Síntesis
{2-[(4-methylbenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl alcohol with 2-bromophenol in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent such as sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
{2-[(4-methylbenzyl)oxy]phenyl}methanol has been the subject of several scientific studies due to its potential applications in various fields. In medicine, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to have antibacterial and antifungal activity, which could make it useful in the development of new antibiotics.
In materials science, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been investigated for its potential as a monomer in the synthesis of polymers and as a precursor for the preparation of metal-organic frameworks. The unique structure of {2-[(4-methylbenzyl)oxy]phenyl}methanol, which contains both a phenol and an alcohol group, makes it a versatile building block for the construction of complex materials.
Propiedades
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKSPFMJZVFPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Methylphenyl)methoxy]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)
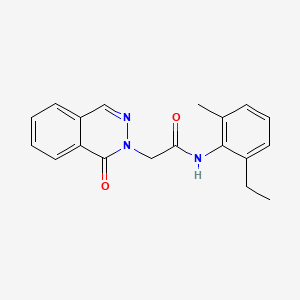
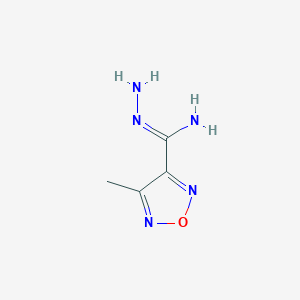

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)
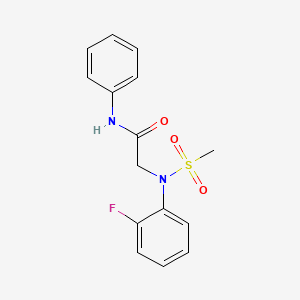
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
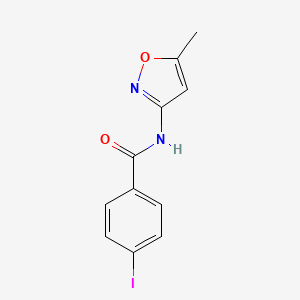
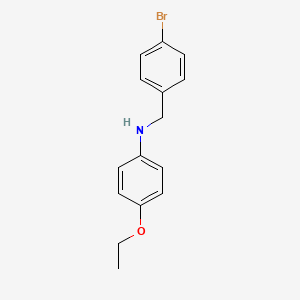

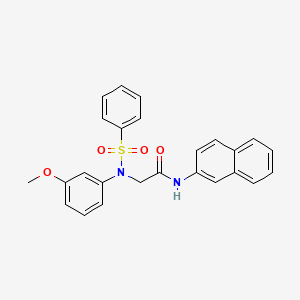
![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)